![molecular formula C11H11N3O4 B2924346 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid CAS No. 96735-00-1](/img/structure/B2924346.png)
3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the various functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, along with the aminoethyl, nitro, and carboxylic acid functional groups. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions typical of amines, the nitro group could undergo reduction reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could confer solubility in water, while the aromatic indole ring could contribute to its lipophilicity .Scientific Research Applications
Drug Development
This compound could play a role in drug development, particularly in the design of rational drugs . Nucleic acids, which have unique properties, play two essential roles in drug development as drug targets and as drugs . The compound could potentially be used in the development of antisense therapies .
Neurotransmitter Research
The compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans . Therefore, this compound could be used in research related to these neurotransmitters.
Antioxidant Research
Indolic compounds, including this one, are known to be very efficient antioxidants . They protect both lipids and proteins from peroxidation . The compound’s antioxidant efficacy could be explored further in biological systems .
Gene Expression Control
The compound could potentially be used in the control of gene expression . Various antisense and functional nucleic acids can be valuable tools in drug discovery . Many mechanisms for RNA-based control of gene expression in both pro-and-eukaryotes and engineering approaches open new avenues for drug discovery .
Drug Delivery
The compound could potentially be used in drug delivery systems . Antisense oligonucleotides, synthetic ribozymes, and siRNAs, which can be employed for rational antibacterial drug development, could be very efficient .
Bioengineering
The compound could potentially be used in bioengineering, particularly in the creation of 3D tissue constructs via bioprinting and other biofabrication approaches .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-5-nitro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c12-4-3-7-8-5-6(14(17)18)1-2-9(8)13-10(7)11(15)16/h1-2,5,13H,3-4,12H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAXZCPUWUTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C(=O)O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822489 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid |
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